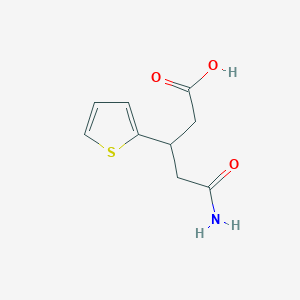

5-Amino-5-oxo-3-(2-thienyl)pentanoic acid

Description

Propriétés

IUPAC Name |

5-amino-5-oxo-3-thiophen-2-ylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c10-8(11)4-6(5-9(12)13)7-2-1-3-14-7/h1-3,6H,4-5H2,(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWAQOHNLUGZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the thienyl derivative: Starting with thiophene, a series of reactions introduce the necessary functional groups.

Amination and oxidation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated systems to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-5-oxo-3-(2-thienyl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halides or other nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Applications De Recherche Scientifique

5-Amino-5-oxo-3-(2-thienyl)pentanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid involves its interaction with specific molecular targets. The amino and oxo groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The thienyl group may also participate in π-π interactions with aromatic residues in proteins .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Key Observations:

- Thienyl vs. Phenyl Groups: The 2-thienyl group (as in 5-(2-thienyl)pentanoic acid) may enhance metabolic stability due to sulfur’s resistance to oxidative degradation compared to phenyl groups .

- Chain Length Impact: Carboxylic acid chain length significantly affects enzyme inhibition. For example, pentanoic acid derivatives (e.g., Compound 18) show stronger PTP1B inhibition than shorter-chain analogs (e.g., Compound 16) .

- Amide vs. Ester Linkages : Amide groups (as in the target compound) generally improve enzymatic inhibitory activity compared to ester derivatives, which often show poor activity .

Physicochemical Properties

Vapor Concentration and Stability

- Pentanoic acid derivatives exhibit variable vapor concentrations due to functional group interactions. For instance, hexanoic acid and 3-methylbutanoic acid show increasing vapor concentrations over time, likely due to evaporation or diffusion dynamics .

- Thienyl-containing compounds (e.g., 5-(2-thienyl)pentanoic acid) may exhibit lower volatility compared to aliphatic analogs due to the aromatic ring’s surface adsorption tendencies .

Enzyme Inhibition (PTP1B Case Study)

- Carboxylic Acid Requirement : Acidic groups are critical for PTP1B inhibition. Saponification of ester derivatives (e.g., compounds 9–14) to acids (e.g., 15–19) dramatically improves activity .

- Distance Effects : The spatial separation between aromatic rings and carboxylic acids influences binding. For example, ether-linked compounds (21–25) show reduced activity compared to direct carbon-linked analogs .

- Thienyl vs. Heterocyclic Substitutents: Compounds with thiazolyl amino groups (e.g., (3S)-3-methyl-5-oxo-5-[(1,3-thiazol-2-yl)amino]pentanoic acid) demonstrate distinct inhibition profiles, suggesting heterocycle-specific interactions .

Activité Biologique

5-Amino-5-oxo-3-(2-thienyl)pentanoic acid is a thienyl-containing analogue of glutamate, a key neurotransmitter in the central nervous system. This compound has attracted attention for its potential therapeutic applications, particularly in the treatment of neurological disorders. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The structure of this compound includes an amino group, an oxo group, and a thienyl moiety. This unique combination enhances its interaction with biological macromolecules, particularly glutamate receptors. The presence of the thienyl group is believed to improve binding affinity and selectivity compared to other glutamate analogues.

The primary mechanism of action involves the compound's interaction with glutamate receptors in the nervous system. By mimicking glutamate, this compound can modulate receptor activity, influencing various neural pathways. This modulation may provide therapeutic benefits for conditions such as epilepsy and neurodegenerative diseases by stabilizing excitatory neurotransmission and reducing excitotoxicity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : The compound has been shown to protect neuronal cells from excitotoxic damage, which is critical in conditions like Alzheimer's disease.

- Anticonvulsant Properties : Animal models have demonstrated that this compound can reduce seizure activity by modulating excitatory neurotransmission.

- Potential Antitumor Activity : Preliminary studies suggest that it may influence cancer cell proliferation through mechanisms similar to those observed in neurological contexts.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Aminopentanoic Acid | Lacks thienyl group | Limited interaction with glutamate receptors |

| 3-Amino-4-methylpentanoic Acid | Contains a methyl group | Different receptor selectivity |

| 5-Oxo-5-(2-thienyl)pentanoic Acid | Lacks the amino group | May have reduced reactivity and applications |

The thienyl group in this compound enhances its binding properties and biological activity compared to these simpler analogues.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroprotective Study : A study conducted on neuronal cultures showed that treatment with this compound significantly reduced cell death induced by glutamate toxicity, indicating its potential as a neuroprotective agent.

- Anticonvulsant Research : In a rodent model of epilepsy, administration of this compound resulted in a marked decrease in seizure frequency and duration compared to control groups.

- Antitumor Investigation : Preliminary findings from cancer cell line assays suggest that this compound may inhibit cell proliferation in certain tumor types, warranting further investigation into its anticancer properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid?

- Methodological Answer : The compound can be synthesized via homologation strategies. A seven-step sequence includes:

- Boc protection of amino groups to prevent undesired side reactions.

- Deoxygenation via a modified Barton-McCombie reaction using thiocarbonyl derivatives and radical initiators.

- Ring-opening of intermediates (e.g., piperidone derivatives) under acidic or basic conditions to yield the final pentanoic acid scaffold.

- Purification via column chromatography or recrystallization .

Q. How is enantiomeric purity validated for chiral derivatives of this compound?

- Methodological Answer : Chiral HPLC is employed with columns such as Chiralpak® IA or IB. Mobile phases typically use hexane/isopropanol mixtures with 0.1% trifluoroacetic acid. Detection via UV at 220 nm ensures baseline separation of enantiomers. Enantiomeric excess (ee) >99% is achievable, as demonstrated for GABA receptor-active homologues .

Q. What spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR identify thienyl protons (δ 6.8–7.4 ppm) and carboxyl/amide carbonyls (δ 170–175 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass confirmation (e.g., m/z 228.0643 for CHNOS).

- X-ray Crystallography : Resolves crystal packing and bond angles, as seen in ethyl ester derivatives .

Advanced Research Questions

Q. How are receptor binding affinities and functional activities assessed for GABA receptor interactions?

- Methodological Answer :

- Radioligand Binding Assays : Use H-labeled ligands (e.g., H-baclofen for GABA) on rat brain membranes. Calculate IC values via competitive displacement (e.g., IC = 7.4 µM for a baclofen homologue) .

- Functional Assays : Guinea pig ileum contraction tests measure EC values (e.g., 150 µM for inhibition) and antagonist sensitivity (e.g., CGP35348 blockade) .

Q. What computational approaches model antioxidant activity mechanisms in thienyl-substituted pentanoic acids?

- Methodological Answer :

- Pulse Radiolysis : Generates oxidizing radicals (•OH, Br_2^•^−) to study transient species.

- TDDFT Calculations : At the M05-2X/6-311+G(d,p) level, model dimer anion formation (λ ~450 nm for s-type dimers). Validate with experimental UV-Vis spectra .

Q. How are neuroprotective hybrid compounds designed and evaluated using this scaffold?

- Methodological Answer :

- Hybrid Design : Merge pharmacophores (e.g., curcumin’s antioxidant moiety with melatonin’s neuroprotective group) via amide or ester linkages.

- In Vitro Testing :

- MC65 Cell Model : Measure EC for neuroprotection (e.g., 27.6 nM) and Aβ oligomer inhibition via Western blot.

- Antioxidant Assays : Quantify ROS scavenging with DCFH-DA probes.

- BBB Penetration : Assess via in vivo pharmacokinetics (e.g., brain/plasma ratio after oral administration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.